Physical and chemical properties of 3-Benzoylaniline
Physical and chemical properties of 3-Benzoylaniline
An In-Depth Technical Guide to 3-Benzoylaniline (3-Aminobenzophenone)
Introduction
3-Benzoylaniline, also known by its systematic name (3-aminophenyl)(phenyl)methanone or as m-aminobenzophenone, is an aromatic organic compound featuring both a primary amine and a ketone functional group. This unique bifunctionality makes it a valuable and versatile building block in synthetic chemistry. Its structural scaffold is a recurring motif in various fields, from materials science to medicinal chemistry, where the benzophenone core is of particular interest.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physical and chemical properties of 3-Benzoylaniline, outlines its spectroscopic profile, presents a plausible synthetic methodology, and discusses its applications and safety considerations. The information is synthesized to provide not just data, but also context and rationale, reflecting an approach grounded in practical laboratory application.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. 3-Benzoylaniline is cataloged under several identifiers across major chemical databases.
Caption: 2D structure of (3-aminophenyl)(phenyl)methanone.
Table 1: Compound Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3-Aminophenyl)(phenyl)methanone | [1][2] |
| Synonyms | 3-Benzoylaniline, m-Aminobenzophenone | [3][4] |
| CAS Number | 2835-78-1 | [2][3] |
| EC Number | 220-614-4 | |
| Molecular Formula | C₁₃H₁₁NO | [1][3] |
| Molecular Weight | 197.23 g/mol | [1][5] |
| InChIKey | FUADXEJBHCKVBN-UHFFFAOYSA-N |[1][2] |
Physical and Spectroscopic Properties
The physical state and spectroscopic fingerprint of a compound are critical for its practical handling, purification, and characterization.
Physical Properties
3-Benzoylaniline is typically a yellow to greenish crystalline powder at room temperature.[3][4] Its solubility profile is characteristic of many aromatic compounds; it is practically insoluble in water but shows solubility in organic solvents like methanol and DMSO.[6]
Table 2: Key Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Yellow to green powder | [3][4] |
| Melting Point | 81-87 °C | [3][7] |
| Boiling Point | 381.0 ± 25.0 °C (Predicted) | [3][4] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 3.39 ± 0.10 (Predicted) |[3][4] |
Spectroscopic Profile
Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The key expected features for 3-Benzoylaniline are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by features from its three main components: the amine, the ketone, and the aromatic rings.
-
N-H Stretch: As a primary amine, two distinct peaks are expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations.[8]
-
C=O Stretch: A strong, sharp absorption peak characteristic of the benzophenone ketone carbonyl group will appear around 1650-1680 cm⁻¹.
-
Aromatic C-H & C=C Stretches: Multiple peaks will be present corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (~6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The two protons of the primary amine (-NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but can be expected in the 3.5-5.0 ppm range.[8] This peak will disappear upon D₂O exchange.
-
¹³C NMR: The spectrum will feature a downfield signal for the carbonyl carbon (~190-200 ppm). The aromatic carbons will resonate in the ~110-150 ppm range, with carbons directly attached to the nitrogen atom appearing more upfield within this range.[8]
-
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 197, corresponding to the molecular weight.[1] Key fragmentation patterns would include the loss of the phenyl group (C₆H₅, 77 Da) to give a fragment at m/z = 120, and the formation of the benzoyl cation (C₆H₅CO⁺) at m/z = 105.
Chemical Properties and Reactivity
The reactivity of 3-Benzoylaniline is dictated by the interplay between its nucleophilic amino group and the electron-withdrawing benzoyl group.
-
Amine Group Reactivity: The primary aromatic amine is a nucleophilic center and the site of basicity. It can undergo typical amine reactions such as:
-
Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides. This is a common derivatization strategy.
-
Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.[9]
-
Diazotization: Reaction with nitrous acid (HONO) at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring.
-
-
Aromatic Ring Reactivity: The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions (relative to the amine). However, this is tempered by the strong electron-withdrawing and meta-directing nature of the benzoyl group. The overall substitution pattern will depend on the reaction conditions, with the positions ortho and para to the amine being the most likely sites of reaction.
-
Ketone Group Reactivity: The carbonyl group can undergo nucleophilic addition reactions, although it is less reactive than an aliphatic ketone due to conjugation with the two aromatic rings.
Synthesis and Purification Protocol
While various synthetic routes exist for meta-substituted anilines[10][11], a common and reliable method for preparing aminobenzophenones is through Friedel-Crafts acylation. The following protocol describes a plausible approach for the synthesis of 3-Benzoylaniline.
Causality: The core logic is to first protect the highly reactive amine of an aniline precursor to prevent it from coordinating with the Lewis acid catalyst and to control its directing effect. Acetanilide is an excellent choice as it deactivates the ring slightly and remains ortho-, para-directing. The Friedel-Crafts acylation with benzoyl chloride installs the ketone. The meta-isomer is often a significant product in this reaction due to steric hindrance and electronic effects. Finally, deprotection of the amine yields the target molecule.
Caption: General workflow for the synthesis and purification of 3-Benzoylaniline.
Step-by-Step Experimental Protocol
-
Reaction Setup (Acylation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.).
-
Add a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) to the stirred suspension.
-
Add acetanilide (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Very carefully and slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and is highly exothermic.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification (Isolation of Isomers):
-
The crude product will be a mixture of ortho, meta, and para isomers. Purify this mixture using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the isomers. The meta isomer is usually intermediate in polarity between the ortho and para products.
-
-
Deprotection (Hydrolysis):
-
Dissolve the isolated meta-acyl acetanilide intermediate in ethanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for several hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution) until the solution is basic.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 3-Benzoylaniline.
-
-
Final Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure 3-Benzoylaniline as a crystalline solid.
-
Applications in Research and Drug Development
3-Benzoylaniline is primarily utilized as a chemical intermediate. Its bifunctional nature allows it to be a key starting material for constructing more complex molecular architectures.
-
Building Block for Heterocycles: The amine and ketone functionalities can be used in condensation reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.
-
Synthesis of Photoaffinity Probes: It has been used in the synthesis of chiral photoaffinity labeling probes, where the benzophenone moiety acts as a photoreactive group that can form a covalent bond with a biological target upon UV irradiation.[3][4]
-
Fragment in Drug Discovery: The benzanilide core (a derivative of 3-benzoylaniline) is a key structural feature in a number of small molecule drugs, particularly tyrosine kinase inhibitors (TKIs) used in oncology.[12] Compounds like Nilotinib and Ponatinib contain this scaffold. Therefore, 3-benzoylaniline serves as a valuable fragment for building combinatorial libraries aimed at discovering new kinase inhibitors.[12]
-
Material Science: The rigid, aromatic structure of 3-benzoylaniline and its derivatives makes them candidates for the synthesis of polymers and supramolecular assemblies with interesting photophysical properties. It is known to form nanostructures through self-assembly with cyclodextrins.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Benzoylaniline.
-
Hazards: It is classified as an irritant.[3][4] It causes skin irritation (H315) and serious eye irritation (H319).[3] May cause respiratory irritation (H335).[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[14]
-
Spill & Disposal: In case of a spill, avoid generating dust, sweep up the material, and place it in a suitable container for disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Benzoylaniline is a foundational chemical intermediate whose value lies in the synthetic versatility afforded by its amine and ketone functionalities. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective use in research and development. From its role as a building block for complex heterocyclic drugs to its application in creating photoactive probes and novel materials, 3-Benzoylaniline remains a relevant and important molecule for the modern synthetic chemist. Adherence to proper safety protocols ensures its potential can be explored responsibly.
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